molecular formula C12H16N2 B12821959 2-(2-Methylbutyl)-1h-benzo[d]imidazole

2-(2-Methylbutyl)-1h-benzo[d]imidazole

Cat. No.: B12821959
M. Wt: 188.27 g/mol
InChI Key: ZNBQZOSCGWJHOE-UHFFFAOYSA-N
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Description

2-(2-Methylbutyl)-1h-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbutyl)-1h-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with 2-methylbutanal in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and ultrasonic irradiation has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylbutyl)-1h-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

2-(2-Methylbutyl)-1h-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylbutyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The compound’s electron-rich benzimidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methylbutyl)-1h-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2-methylbutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(2-methylbutyl)-1H-benzimidazole

InChI

InChI=1S/C12H16N2/c1-3-9(2)8-12-13-10-6-4-5-7-11(10)14-12/h4-7,9H,3,8H2,1-2H3,(H,13,14)

InChI Key

ZNBQZOSCGWJHOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=NC2=CC=CC=C2N1

Origin of Product

United States

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